Cas no 767-00-0 (4-Hydroxybenzonitrile)

4-Hydroxybenzonitrile is an aromatic nitrile compound featuring a hydroxyl group attached to a benzonitrile backbone. This chemical exhibits moderate solubility in organic solvents and has been utilized as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes, offering opportunities for further functionalization and transformation.
4-Hydroxybenzonitrile structure
4-Hydroxybenzonitrile structure
商品名:4-Hydroxybenzonitrile
CAS番号:767-00-0
MF:C7H5NO
メガワット:119.120701551437
MDL:MFCD00002312
CID:39821
PubChem ID:13019

4-Hydroxybenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-Hydroxybenzonitrile
    • 4-Cyanolphenol
    • 4-hydroxy-benzonitril
    • Benzonitrile, 4-hydroxy-
    • Benzonitrile, p-hydroxy-
    • p-Cyanolphenol
    • p-hydroxy-benzonitril
    • AKOS B004225
    • 4-Cyanophenol
    • PCY
    • 4-hydroxybenzhydrazide
    • 4-Hydroxybenzoic acid hydrazide
    • 4-hydroxybenzoic hydrazide
    • 4-hydroxybenzoylhydrazine
    • para-hydroxybenzonitrile
    • p-Hydroxybenzhydrazide
    • p-hydroxybenzoic acid hydrazide
    • p-hydroxybenzoic hydrazide
    • p-hydroxybenzonitrile
    • p-hydroxybenzoylhydrazine
    • P-CYANOPHENOL
    • 4-CYANO PHENOL
    • 4-Hydroxybenzoic acid nitrile
    • 4-hydroxy-benzonitrile
    • 4-Hydroxy benzonitrile
    • C7H5NO
    • 4-hydroxybenzenecarbonitrile
    • CVNOWLNNPYYEOH-UHFFFAOYSA-N
    • 1S13529YJU
    • paracyanophenol
    • p-cyano-phenol
    • 4-cyano-phenol
    • 4 -cyanophenol
    • para-cyanophenol;
    • 4-hydroxybezonitrile
    • p-hyd
    • p-hydroxy benzonitrile,p-cyano phenol
    • 4-HYDROXYBENZONITRILE FOR SYNTHESIS
    • AKOS 217-25
    • CYANOPHENOL(4-)
    • 4-hydroxycyanobenzene
    • Tox21_303855
    • NSC400524
    • A15799
    • H8N
    • WLN: QR DCN
    • CS-D1446
    • SY001726
    • p-hydroxy-benzonitrile
    • STR00817
    • 4-Hydroxyphenylcarbonitrile
    • Q27117923
    • BDBM26196
    • p-hydroxy- benzonitrile
    • 769-79-9
    • SR-1C14
    • AC-2512
    • 767-00-0
    • NSC-400524
    • W-104347
    • CHEBI:38622
    • EN300-19436
    • NCGC00357121-01
    • NS00037833
    • NSC 400524
    • CYANOPHENOL, P-
    • MFCD00002312
    • FT-0612050
    • 4-Cyanophenol--d4
    • UNII-1S13529YJU
    • SCHEMBL50814
    • PS-3371
    • CAS-767-00-0
    • DTXSID9052509
    • AKOS000118747
    • 4-Cyanophenol, 95%
    • AM20050113
    • InChI=1/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9
    • 4-Hydroxybenzonitrile, PESTANAL(R), analytical standard
    • p-hydroxybenzo-nitrile
    • Z104473840
    • phenol derivative, 10
    • BCP27582
    • 4-HYDROXY-BENZOIC ACID,NITRILE
    • F0001-1958
    • AI3-52392
    • CHEMBL66381
    • EINECS 212-175-2
    • DTXCID7031082
    • PD182139
    • pCyanophenol
    • benzenecarbonitrile, 4-hydroxy-
    • pHydroxybenzonitrile
    • Benzonitrile, 4hydroxy
    • Benzonitrile, phydroxy
    • STK031626
    • 4hydroxybenzonitrile
    • MDL: MFCD00002312
    • インチ: 1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H
    • InChIKey: CVNOWLNNPYYEOH-UHFFFAOYSA-N
    • ほほえんだ: C(#N)C1=CC=C(O)C=C1
    • BRN: 386130

計算された属性

  • せいみつぶんしりょう: 119.037114g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.6
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 119.037114g/mol
  • 単一同位体質量: 119.037114g/mol
  • 水素結合トポロジー分子極性表面積: 44Ų
  • 重原子数: 9
  • 複雑さ: 127
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 純粋な製品は光沢のあるうろこ状の白色結晶である
  • 密度みつど: 1.1871 (rough estimate)
  • ゆうかいてん: 111.0 to 115.0 deg-C
  • ふってん: 146°C/2mmHg(lit.)
  • フラッシュポイント: 123.9℃
  • 屈折率: 1.5800 (estimate)
  • ようかいど: methanol: 0.1 g/mL, clear
  • すいようせい: びようようせい
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 44.02000
  • LogP: 1.26388
  • 酸性度係数(pKa): 7.97(at 25℃)
  • ようかいせい: それは様々な有機溶媒に溶解することができ、お湯に溶けやすい。

4-Hydroxybenzonitrile セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S26-S36-S45-S24/25
  • RTECS番号:DI4375000
  • 危険物標識: Xn
  • 危険レベル:6.1
  • TSCA:Yes
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature
  • 包装カテゴリ:I; II; III
  • セキュリティ用語:6.1
  • 包装等級:I; II; III
  • リスク用語:R22; R36/37/38

4-Hydroxybenzonitrile 税関データ

  • 税関コード:29269095
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Hydroxybenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19436-0.5g
4-hydroxybenzonitrile
767-00-0 97%
0.5g
$21.0 2023-09-17
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB19468-100g
4-Hydroxybenzonitrile
767-00-0 97%
100g
¥72 2023-09-15
Oakwood
003632-5g
4-Hydroxybenzonitrile
767-00-0 98%
5g
$10.00 2024-07-19
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24300-250mg
4-Hydroxybenzonitrile
767-00-0 ,HPLC≥98%
250mg
¥150.00 2022-01-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H40961-250mg
4-Cyanophenol
767-00-0 ,HPLC≥98%
250mg
¥148.0 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0842-25G
4-Hydroxybenzonitrile
767-00-0 >98.0%(GC)(T)
25g
¥150.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011919-500g
4-Hydroxybenzonitrile
767-00-0 98%
500g
¥249 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H115122-50g
4-Hydroxybenzonitrile
767-00-0 98%
50g
¥39.00 2021-05-24
Apollo Scientific
OR10907-25g
4-Hydroxybenzonitrile
767-00-0 98%
25g
£15.00 2025-02-19
Apollo Scientific
OR10907-100g
4-Hydroxybenzonitrile
767-00-0 98%
100g
£28.00 2025-02-19

4-Hydroxybenzonitrile 合成方法

4-Hydroxybenzonitrile 関連文献

4-Hydroxybenzonitrileに関する追加情報

Introduction to 4-Hydroxybenzonitrile (CAS No. 767-00-0)

4-Hydroxybenzonitrile, with the chemical formula C₇H₅NO and the CAS number 767-00-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound has garnered considerable attention due to its versatile applications and structural properties. The presence of both hydroxyl and nitrile functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound is characterized by a benzene ring substituted with a hydroxyl group at the fourth position and a nitrile group at the first position. This unique structural arrangement imparts distinct reactivity and functionality, making it a preferred building block in medicinal chemistry. The 4-Hydroxybenzonitrile molecule can undergo various chemical transformations, including nucleophilic addition, reduction, and condensation reactions, which are pivotal in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-Hydroxybenzonitrile derivatives. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced biological activity. For instance, researchers have investigated its role in developing inhibitors for enzymes involved in inflammatory pathways. The hydroxyl group provides a site for hydrogen bonding interactions, which is crucial for binding to biological targets, while the nitrile group can participate in metal coordination or act as a leaving group in substitution reactions.

One of the most compelling areas of research involving 4-Hydroxybenzonitrile is its application in anticancer drug development. Researchers have synthesized several derivatives that exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves interference with key cellular processes such as DNA replication and transcription. The ability to fine-tune the electronic and steric properties of the molecule through structural modifications allows for the design of highly specific inhibitors.

The synthesis of 4-Hydroxybenzonitrile typically involves the reaction of benzoic acid derivatives with cyanide sources under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. Additionally, green chemistry principles have been applied to develop environmentally friendly synthetic routes that minimize waste and reduce energy consumption.

The role of computational chemistry in understanding the behavior of 4-Hydroxybenzonitrile cannot be overstated. Molecular modeling techniques have been employed to predict the binding affinity of this compound to biological targets, aiding in the rational design of new drugs. These computational studies provide valuable insights into the interactions between 4-Hydroxybenzonitrile derivatives and their intended targets, facilitating the optimization of drug candidates.

In conclusion, 4-Hydroxybenzonitrile (CAS No. 767-00-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical transformations and biological activities, making it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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